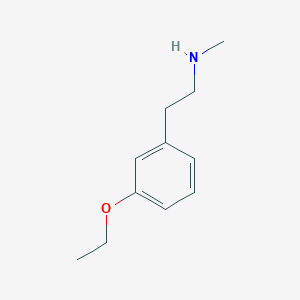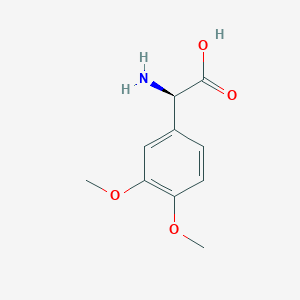
N-Methyl-3-ethoxy-benzeneethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-3-ethoxy-benzeneethanamine is an organic compound with the molecular formula C11H17NO It is a derivative of benzeneethanamine, where the ethoxy group is attached to the benzene ring, and the nitrogen atom is methylated
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-ethoxy-benzeneethanamine typically involves the following steps:
Ethylation of Benzeneethanamine: The starting material, benzeneethanamine, is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Methylation of the Amine Group: The intermediate product is then subjected to methylation using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
反応の種類: N-メチル-3-エトキシ-ベンゼンエタンアミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応する酸化物または他の酸化された誘導体を形成することができます。
還元: 還元反応は、この化合物をアミンやアルコールなどの還元型に変換することができます。
置換: エトキシ基とメチル基は、求核置換反応または求電子置換反応によって他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、酸、塩基などの試薬が、必要な置換に応じて使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。例えば、酸化はアルデヒドやケトンを生じることがあり、還元は第一級アミンや第二級アミンを生じることがあります。
4. 科学研究への応用
N-メチル-3-エトキシ-ベンゼンエタンアミンは、いくつかの科学研究で応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 医薬品化合物の前駆体としての使用を含む、その潜在的な治療的用途を探求するための研究が進行中です。
工業: 特殊化学品や材料の生産に使用されます。
科学的研究の応用
N-Methyl-3-ethoxy-benzeneethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
N-メチル-3-エトキシ-ベンゼンエタンアミンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、受容体や酵素に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用の状況によって異なります。
6. 類似の化合物との比較
N-メチル-3-エトキシ-ベンゼンエタンアミンは、次のような他の類似の化合物と比較することができます。
N-メチル-2-フェニルエチルアミン: 構造は似ていますが、エトキシ基がありません。
N-メチル-3-メトキシ-ベンゼンエタンアミン: 構造は似ていますが、エトキシ基ではなくメトキシ基を持っています。
独自性: N-メチル-3-エトキシ-ベンゼンエタンアミンにおけるエトキシ基の存在は、その類似体とは異なる独自の化学的および物理的特性を付与しています。
類似化合物との比較
N-Methyl-3-ethoxy-benzeneethanamine can be compared with other similar compounds, such as:
N-Methyl-2-phenylethylamine: Similar structure but lacks the ethoxy group.
N-Methyl-3-methoxy-benzeneethanamine: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and physical properties, making it distinct from its analogs
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-(3-ethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-13-11-6-4-5-10(9-11)7-8-12-2/h4-6,9,12H,3,7-8H2,1-2H3 |
InChIキー |
MNTAZCZMRASSPK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)CCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)

![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)

![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)


![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)

